molecular formula C4H12N2 B052399 1,2-Diamino-2-methylpropane CAS No. 811-93-8

1,2-Diamino-2-methylpropane

Cat. No.: B052399
CAS No.: 811-93-8
M. Wt: 88.15 g/mol
InChI Key: OPCJOXGBLDJWRM-UHFFFAOYSA-N
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Description

11Z,14Z,17Z-eicosatrienoic acid, also known as dihomo-α-linolenic acid, is a rare polyunsaturated fatty acid of the omega-3 series. It is characterized by three cis-double bonds at positions 11, 14, and 17. This compound is an essential fatty acid that plays a crucial role in various biological processes, including the inhibition of fatty acid elongation and desaturation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11Z,14Z,17Z-eicosatrienoic acid typically involves the elongation and desaturation of precursor fatty acids. One common method is the conversion of dietary C-18 fatty acids to C-20 eicosanoid precursors through a series of enzymatic reactions. These reactions include the use of desaturases and elongases to introduce double bonds and extend the carbon chain .

Industrial Production Methods

Industrial production of 11Z,14Z,17Z-eicosatrienoic acid can be achieved through microbial fermentation. Saccharomyces cerevisiae, a type of yeast, is often used to produce this compound. The yeast is genetically engineered to express the necessary enzymes for the biosynthesis of 11Z,14Z,17Z-eicosatrienoic acid. The fermentation process is carried out under controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

11Z,14Z,17Z-eicosatrienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 11Z,14Z,17Z-eicosatrienoic acid include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Halogenating agents: Such as bromine and chlorine

Major Products Formed

The major products formed from the reactions of 11Z,14Z,17Z-eicosatrienoic acid include:

Scientific Research Applications

11Z,14Z,17Z-eicosatrienoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various eicosanoids and other bioactive lipids.

    Biology: Studied for its role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and metabolic disorders.

    Industry: Used in the production of dietary supplements and functional foods

Comparison with Similar Compounds

11Z,14Z,17Z-eicosatrienoic acid is unique among polyunsaturated fatty acids due to its specific structure and biological activity. Similar compounds include:

Compared to these similar compounds, 11Z,14Z,17Z-eicosatrienoic acid has distinct effects on cellular signaling and metabolism, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCJOXGBLDJWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230896
Record name 1,2-Propanediamine, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811-93-8
Record name 1,2-Diamino-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811-93-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediamine, 2-methyl-
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Record name 811-93-8
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Record name 1,2-Propanediamine, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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